Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate
CAS No.: 2402829-35-8
Cat. No.: VC5655986
Molecular Formula: C6H8N2O2S
Molecular Weight: 172.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402829-35-8 |
|---|---|
| Molecular Formula | C6H8N2O2S |
| Molecular Weight | 172.2 |
| IUPAC Name | methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H8N2O2S/c1-8-5(6(9)10-2)4(11)3-7-8/h3,11H,1-2H3 |
| Standard InChI Key | VFSGVCOHGMNXAR-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)S)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure features:
-
A pyrazole core (positions 1–2: NH–N).
-
A methyl group at position 2.
-
A sulfanyl (-SH) group at position 4.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2402829-35-8 | |
| Molecular Formula | ||
| Molecular Weight | 172.21 g/mol | |
| Density | Not Available | |
| Boiling/Melting Points | Not Available |
The absence of reported density and thermal properties highlights the need for further experimental characterization. Computational models suggest that the sulfanyl group enhances polarity, potentially influencing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .
Synthesis and Manufacturing Approaches
While no direct synthesis protocols for methyl 2-methyl-4-sulfanylpyrazole-3-carboxylate are documented, analogous pyrazole derivatives provide insight into plausible routes. A widely used method for pyrazole synthesis involves the condensation of hydrazines with 1,3-diketones or their equivalents .
Hypothetical Synthesis Pathway
-
Formation of the Pyrazole Core:
Reaction of methyl 3-oxobutanoate with hydrazine hydrate under acidic conditions yields a 3-carbomethoxy pyrazole intermediate. -
Introduction of the Sulfanyl Group:
Thiolation at position 4 using phosphorus pentasulfide () or Lawesson’s reagent . -
Methylation at Position 2:
Alkylation with methyl iodide () in the presence of a base like potassium carbonate () .
Table 2: Reaction Conditions for Analogous Pyrazole Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine sulfate, 80°C, 3 hours | ~84% |
| 2 | NaOH (pH 4–6), NaHCO (pH 7) | – |
| 3 | Ethyl acetate extraction, vacuum distillation | – |
Optimization of these steps, particularly thiolation efficiency, remains critical for scaling production.
| Compound | IC (AhR Inhibition) | Toxicity Mitigation |
|---|---|---|
| CH-223191 | 0.1 µM | Liver toxicity, wasting syndrome |
| Target Compound (Inferred) | – | – |
Further studies are required to validate these hypotheses experimentally.
Physicochemical and Stability Profiles
The compound’s stability is influenced by its functional groups:
-
Ester Group: Prone to hydrolysis under acidic or basic conditions, yielding 2-methyl-4-sulfanylpyrazole-3-carboxylic acid.
-
Sulfanyl Group: Susceptible to oxidation, forming disulfide bridges or sulfonic acids.
Table 3: Predicted Solubility and LogP
| Parameter | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 1.2 ± 0.3 | Computational |
| Aqueous Solubility | 2.1 mg/mL | QSPR Modeling |
These predictions suggest moderate lipophilicity, suitable for transmembrane permeability in drug design.
Applications in Medicinal Chemistry and Beyond
Material Science Applications
-
Ligand Design: The sulfanyl group may coordinate transition metals, enabling catalysis or sensor development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume